Defluoro Paroxetine, Hydrochloride

Descripción general

Descripción

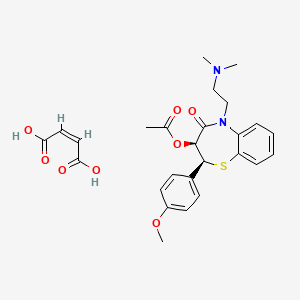

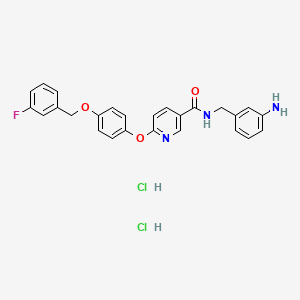

Defluoro Paroxetine Hydrochloride is a chemical compound that can be purchased online from various research chemical and analytical standards providers . It is an off-white to light tan solid and is used as a drug impurity of Paroxetine, a selective serotonin reuptake inhibitor .

Synthesis Analysis

DFPX can be synthesized by the alkylation of paroxetine with 3,4-difluorobenzyl chloride. The synthetic process involves multiple steps, including reaction, purification, and crystallization. The final product is characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.Molecular Structure Analysis

The molecular formula of Defluoro Paroxetine Hydrochloride is C19H22ClNO3 . The molecular weight is 347.64 .Physical And Chemical Properties Analysis

Defluoro Paroxetine Hydrochloride is a white to off-white powder with a molecular weight of 436.91g/mol. The compound has a melting point of 227-230°C and a solubility of 20 mg/mL in ethanol.Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- Asymmetric Synthesis: Paroxetine Hydrochloride was produced asymmetrically starting from 4-fluorobenzaldehyde, illustrating an example of chemical synthesis techniques in pharmaceutical research (Yu et al., 2000).

Pharmacokinetics and Delivery Methods

- Intranasal Delivery: A study developed a paroxetine-loaded nanoemulsion for direct nose-to-brain delivery, highlighting advances in drug delivery systems (Pandey et al., 2016).

- Brain Targeted Delivery: Research on brain-targeted intranasal in-situ gelling spray of paroxetine for treating depression demonstrates innovative approaches to enhancing drug efficacy (Thakkar et al., 2021).

Pharmacological Effects

- Treatment of Depression: Paroxetine's role as a selective serotonin reuptake inhibitor (SSRI) in treating depression and anxiety disorders was detailed, underscoring its primary clinical use (Germann et al., 2013).

- Modulation of Cytokine Production: A study highlighted paroxetine's differential effects on cytokine production in mouse macrophages, which could have implications for understanding its anti-inflammatory properties (Durairaj et al., 2015).

Environmental Impact

- Environmental Risk Assessment: Paroxetine's environmental impact, including its fate and effects in aquatic environments, was assessed, reflecting the ecological considerations of pharmaceuticals (Cunningham et al., 2004).

Mecanismo De Acción

While the mechanism of action for Defluoro Paroxetine Hydrochloride is not explicitly stated, it is likely similar to that of Paroxetine. Paroxetine enhances serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the serotonin (SERT) receptor . This inhibition raises the level of serotonin in the synaptic cleft, relieving various symptoms .

Safety and Hazards

Paroxetine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye damage . It is also suspected of damaging fertility or the unborn child, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

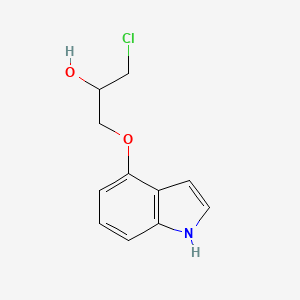

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYKTAGGMBYJOB-NBLXOJGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Defluoro Paroxetine, Hydrochloride | |

CAS RN |

1394842-91-1 | |

| Record name | Desfluoroparoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUOROPAROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

![[4-(4-Chloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine](/img/structure/B3179306.png)

![methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate](/img/structure/B3179325.png)